Manganese;silicon

Electronic Structure Electrical Transport Band Gap

Procuring high-purity MnSi with controlled stoichiometry is critical for reproducible spintronic and thermoelectric research, as metallic MnSi secondary phases degrade HMS power factors. We supply Manganese Monosilicide (MnSi, CAS 12032-85-8) optimized for B20-phase applications. - Non-centrosymmetric cubic B20 structure (a = 0.45598 nm) for chiral magnetism and skyrmion lattice studies. - P-type conductor with ~4 × 10²² cm⁻³ charge carrier density, suitable for Si(111) epitaxial integration. - Batch-to-batch consistency minimizes MnSi secondary phase interference in HMS thermoelectric composites.

Molecular Formula MnSi
Molecular Weight 83.023 g/mol
CAS No. 12032-85-8
Cat. No. B13743607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese;silicon
CAS12032-85-8
Molecular FormulaMnSi
Molecular Weight83.023 g/mol
Structural Identifiers
SMILES[Si].[Mn]
InChIInChI=1S/Mn.Si
InChIKeyPYLLWONICXJARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Silicon (MnSi) Technical Profile


Manganese;silicon (CAS 12032-85-8), commonly referred to as manganese monosilicide (MnSi), is an intermetallic compound crystallizing in the non-centrosymmetric cubic B20 structure [1]. This compound exhibits a dual identity as both a paramagnetic metal transitioning to a helimagnetic state below approximately 29 K and a p-type conductor with moderate thermoelectric properties [2]. Its unique non-centrosymmetric lattice, with a parameter of a = 0.45598(2) nm, endows it with structural chirality, directly influencing its magnetic and spintronic functionalities [1]. In thermoelectric contexts, MnSi serves as a secondary phase in higher manganese silicide (HMS) systems, where its presence and distribution critically affect the composite's performance, requiring careful control during materials synthesis [3].

B20 chiral magnet Non-centrosymmetric structure for skyrmion lattice and spintronic studies
p-type metallic High carrier density conductor for thermoelectric composite engineering and contacts
Epitaxial integration MBE-grown thin films on Si(111) for Si-platform spintronics

Manganese Silicon (MnSi) Differentiation


Manganese;silicon (MnSi) cannot be considered interchangeable with other silicides or transition metal compounds due to its distinct band structure, magnetic phase diagram, and specific role in composite materials. Directly replacing it with FeSi or CoSi, for instance, would fundamentally alter the electronic transport properties, as MnSi behaves as a p-type metal while FeSi is a narrow-gap semiconductor and CoSi an n-type semimetal [1]. Similarly, within thermoelectric applications, substituting MnSi with the HMS phase MnSi1.75 is not equivalent; the latter is the primary thermoelectric material, whereas MnSi is often a deleterious secondary phase that must be minimized or eliminated through specific compositional engineering to prevent performance degradation [2]. Furthermore, for spintronic applications requiring a skyrmion host, compounds like FeGe or Cu2OSeO3 present different skyrmion stability ranges, fabrication requirements, and magnetic transition temperatures, making MnSi the preferred benchmark for silicon-based spintronics due to its well-characterized B20 chiral structure and compatibility with Si substrates [3].

Attribute
MnSi (this product)
Common alternative
Electronic class
p-type metal, no band gap
FeSi: narrow-gap semiconductor (~57 meV); CoSi: n-type semimetal — carrier type mismatch alters device function
Thermoelectric phase
Metallic secondary phase in HMS, often deleterious
HMS (MnSi1.75): primary thermoelectric phase; substitution changes composite performance
Skyrmion host
Cryogenic skyrmion lattice (~29 K)
FeGe: higher Tc (~278 K) but different stability window; Cu2OSeO3: alternative non-Si platform

Manganese Silicon (MnSi) Quantitative Evidence


Electronic Classification vs. FeSi and CoSi

Within the transition metal monosilicide family, a clear and quantifiable electronic transition occurs as the 3d electron count changes. MnSi is classified as a p-type metal, distinctly different from FeSi, which is a narrow band gap semiconductor, and CoSi, which is an n-type semimetal [1]. This differentiation is not merely qualitative; it is reflected in measurable band structure parameters. For FeSi, a band gap of approximately 57 meV was experimentally identified through thermal activation simulations of electrical resistivity, a feature absent in metallic MnSi [1]. This fundamental difference in electronic structure precludes their substitution in applications requiring specific charge carrier type and density, such as in thermoelectric modules or spintronic devices where band alignment at interfaces is critical.

Electronic Classification
Head-to-head
P-type metal; FeSi ~57 meV gap; CoSi n-type semimetal
Defines carrier type for heterostructure design
Single-crystal data, ambient conditions
Electronic Structure Electrical Transport Band Gap

Skyrmion Phase Stability vs. FeGe

MnSi serves as a model system for the B20 class of chiral magnets, exhibiting a well-defined magnetic phase diagram including a skyrmion lattice phase. Its magnetic ordering temperature (Tc) and skyrmion phase pocket are quantitatively distinct from other B20 compounds like FeGe. In single-crystal MnSi, the transition to helimagnetic order occurs at approximately 29 K, and a single, consistent skyrmion lattice phase pocket exists across all major crystallographic directions [1]. This contrasts with FeGe, which has a higher magnetic ordering temperature near 278 K but a smaller skyrmion phase stability window [1]. These different operational temperature ranges are crucial for device engineering.

Skyrmion Phase Stability
Head-to-head
Tc ≈ 29 K (MnSi) vs. ~278 K (FeGe); ΔTc ≈ 249 K
Cryogenic operation range, different stability window
Single-crystal magnetization, ambient pressure
Magnetic Phase Diagram Skyrmion Lattice Chiral Magnet

Thermoelectric ZT vs. Mg2Si and Bi2Te3

For thermoelectric applications, the performance of manganese silicide compositions (MnSiγ) is quantified by the dimensionless figure of merit, ZT. While MnSi itself is not the primary thermoelectric phase, optimized higher manganese silicides (HMS) such as MnSi1.8 and Ge-doped variants achieve ZT values in the range of 0.36 to 0.44 at ~775-823 K [1][2]. This performance is lower than that of the leading Mg2Si-based n-type silicides, which can achieve ZT up to 0.9, and substantially lower than state-of-the-art Bi2Te3-based materials with ZT ~1 [3]. However, HMS compositions offer a distinct advantage in terms of elemental abundance and cost-effectiveness.

Thermoelectric ZT
Cross-study
ZT ~0.36–0.44 (HMS) vs. Mg2Si ~0.9, Bi2Te3 ~1
Cost-effective mid-temperature option, lower peak efficiency
Optimized HMS at 773–823 K; comparator peak values
Thermoelectric Performance Figure of Merit Mid-temperature Applications

Epitaxial Film Quality and Carrier Density

The integration of MnSi into silicon-based platforms is enabled by epitaxial growth on Si(111) substrates. Molecular beam epitaxy (MBE) yields MnSi/Si(111) thin films of high structural quality, free from other silicide phases [1]. A key differentiator for these films is their high charge carrier density, measured by Hall effect to be approximately 4 × 10²² cm⁻³ [1]. This value is significantly higher than that of the higher silicide phases (e.g., MnSi1.75, which exhibits carrier concentrations on the order of 5-7 × 10²⁰ cm⁻³ [2]), highlighting the distinct electrical nature of the monosilicide phase.

Carrier Density
Head-to-head
~4 × 10²² cm⁻³ (MnSi film) vs. 5–7 × 10²⁰ cm⁻³ (HMS)
Two-order-of-magnitude higher metallic density
Hall effect on epitaxial Si(111) films
Thin Film Epitaxy Hall Effect Carrier Concentration

Striation Dissipation: V vs. Ge Doping

In the processing of higher manganese silicide (HMS) materials for thermoelectric applications, the precipitation of metallic MnSi striations during cooling is detrimental to performance. These striations cause electrical degradation and mechanical failure at interfaces [1]. A direct comparative study of doping strategies shows that substitution of Mn with V (at ~2 at%) completely dissipates these harmful MnSi striations, whereas substitution of Si with Ge, even at its solubility limit, only thins them but does not fully eliminate them [1]. This is a crucial, quantifiable difference in process engineering.

Striation Dissipation
Head-to-head
Complete elimination with V-doping (~2 at%); Ge-doping only thins striations
V-doping critical for phase-pure HMS processing
Solidification study, microscopy/XRD
Phase Purity Microstructure Control Composite Engineering

Power Factor: V-Doped vs. Unmodified

Beyond phase purity, specific doping of HMS compositions leads to quantifiable improvements in thermoelectric power factor (PF). The complete dissipation of MnSi striations by V-doping, as described above, also preserves high carrier mobility and yields a high thermoelectric power factor of approximately 2.3 mW/K²m at elevated temperatures [1]. This is significantly higher than the PF of ~1.6 mW/K²m reported for Ge-doped HMS [2] and represents a key performance metric for device applications.

Power Factor
Head-to-head
~2.3 mW/K²m (V-doped) vs. ~1.6 mW/K²m (Ge-doped); 44% higher
Higher PF supports V-doping for maximum electrical output
Mn0.98V0.02Si1.75 at elevated temperature
Power Factor Carrier Mobility Electrical Conductivity

Manganese Silicon (MnSi) Applications


Skyrmion-Based Spintronic Devices

MnSi single crystals and epitaxial thin films are the quintessential material for fundamental research and early-stage development of skyrmion-based spintronic devices. Its well-documented magnetic phase diagram, with a skyrmion lattice phase at cryogenic temperatures (~29 K), provides a stable and reproducible platform for investigating skyrmion dynamics, topological Hall effect, and current-induced motion [7]. The high-quality epitaxy on Si(111) [4] further positions MnSi as a leading candidate for integrating these novel magnetic textures with established silicon semiconductor technology.

Mid-Temperature Thermoelectric Generators

Higher manganese silicide (HMS) compositions derived from the Mn-Si system serve as p-type thermoelectric legs in modules designed for waste heat recovery in the 300-600 °C range [7]. While not offering the highest ZT among all materials, their key advantage is cost-effectiveness and environmental compatibility, with ZT values of 0.36-0.44 being competitive for applications where material abundance and non-toxicity are prioritized over peak conversion efficiency [4]. The critical engineering insight is the need to suppress metallic MnSi secondary phases via V-doping to achieve the high power factor (2.3 mW/K²m) required for practical module performance [5].

Metallic Contacts on Silicon

MnSi thin films, with their high charge carrier density of ~4 × 10²² cm⁻³ [7], function as highly conductive p-type metallic layers on silicon. This property makes them suitable for use as low-resistance contacts, interconnects, or seed layers in silicon-based microelectronics and thermoelectric devices. The ability to grow high-quality, phase-pure MnSi films epitaxially on Si(111) ensures compatibility with standard semiconductor fabrication processes, offering a pathway to integrate magnetic or thermoelectric functionalities directly on a chip.

Model System for Chiral Magnetism

MnSi remains a cornerstone material in condensed matter physics research. Its non-centrosymmetric B20 crystal structure and the resulting complex magnetic phase diagram (helical, conical, skyrmion, ferromagnetic) make it an ideal model system for studying chiral magnetism and spin-orbit coupling phenomena [7]. Researchers procuring high-quality single crystals or thin films of MnSi use it to explore fundamental interactions like the Dzyaloshinskii-Moriya interaction and to validate new theories in topological magnetism.

Application
Selection Property
Validation Focus
Skyrmion-based spintronics
B20 chiral structure, cryogenic magnetic phase diagram
Skyrmion lattice stability, topological Hall effect
Mid-temperature thermoelectrics
V-doped HMS phase purity, power factor
ZT and power factor in waste heat recovery range
Metallic contacts on Si
High carrier density (~10²² cm⁻³), epitaxy on Si(111)
Contact resistance, phase purity of thin films
Model chiral magnet
Well-characterized B20 structure, DM interaction
Reproducibility of magnetic phase transitions

Technical Documentation Hub

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